Lithium 6-methylpyrimidine-4-sulfinate

Regioselective cross-coupling Desulfinative coupling Pyrimidine functionalization

For medicinal chemists, accessing 4-aryl-6-methylpyrimidine scaffolds is hindered by the rapid protodeboronation of the corresponding boronic acid. This lithium sulfinate solves that problem. As a bench-stable crystalline solid, it enables robust Pd-catalyzed desulfinative cross-coupling. Key advantages include: - Regiochemical precision: Delivers the 4-aryl-6-methylpyrimidine core, inaccessible with 2-sulfinate or boronic acid alternatives. - Late-stage diversification: The Willis group's P(t-Bu)₂Me/Pd(OAc)₂ system provides functional group tolerance for ketones, esters, and CF₃ groups. - Process-friendly: Amenable to continuous flow synthesis for multigram scale-up.

Molecular Formula C5H5LiN2O2S
Molecular Weight 164.1 g/mol
Cat. No. B12951555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 6-methylpyrimidine-4-sulfinate
Molecular FormulaC5H5LiN2O2S
Molecular Weight164.1 g/mol
Structural Identifiers
SMILES[Li+].CC1=CC(=NC=N1)S(=O)[O-]
InChIInChI=1S/C5H6N2O2S.Li/c1-4-2-5(10(8)9)7-3-6-4;/h2-3H,1H3,(H,8,9);/q;+1/p-1
InChIKeyXZDIYVGZJDWKFN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 6-Methylpyrimidine-4-Sulfinate: Structural Identity and Class Positioning for Procurement Evaluation


Lithium 6-methylpyrimidine-4-sulfinate (molecular formula C₅H₅LiN₂O₂S, molecular weight ~164.1 g/mol) is a heterocyclic sulfinate salt comprising a pyrimidine ring substituted with a methyl group at the 6-position and a lithium sulfinate (-SO₂⁻Li⁺) moiety at the 4-position . It belongs to the broader class of heteroaromatic sulfinates that have emerged since 2017 as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, developed through a collaboration between the Willis group at Oxford and Pfizer Medicinal Chemistry [1]. The compound's 4-sulfinate regiochemistry distinguishes it from the more extensively studied pyrimidine-2-sulfinate class, while its 6-methyl substitution provides additional steric and electronic modulation relative to unsubstituted analogs [2].

Why Lithium 6-Methylpyrimidine-4-Sulfinate Cannot Be Replaced by Generic Pyrimidine Sulfinate Analogs or Boronic Acids


Generic substitution of lithium 6-methylpyrimidine-4-sulfinate with other pyrimidine sulfinates or the corresponding boronic acid fails on three dimensions. First, the sulfinate regiochemistry (4- vs. 2-position) dictates the connectivity of the cross-coupled product; a pyrimidine-2-sulfinate cannot deliver the 4-arylpyrimidine scaffold that this compound enables [1]. Second, the corresponding pyrimidine-4-boronic acid alternative is plagued by rapid protodeboronation — 2-pyridyl boronic acids exhibit half-lives of only 25–50 seconds at pH 7 and 70 °C, whereas heterocyclic sulfinates are bench-stable crystalline solids that withstand extended storage [2]. Third, the 6-methyl group is not an inert spectator; methyl substituents on pyrimidine rings alter both the electronics of the heterocycle and the steric environment at the reactive sulfinate center, affecting coupling efficiency and regioselectivity [3]. These three factors collectively mean that even a closely related analog such as lithium pyrimidine-2-sulfinate or lithium 2-methylpyrimidine-4-sulfinate cannot serve as a drop-in replacement without altering the synthetic outcome.

Quantitative Differentiation Evidence: Lithium 6-Methylpyrimidine-4-Sulfinate vs. Closest Analogs and Alternatives


Regiochemical Differentiation: 4-Sulfinate vs. 2-Sulfinate in Palladium-Catalyzed Cross-Coupling

The sulfinate position on the pyrimidine ring determines the regiochemical outcome of Pd-catalyzed desulfinative cross-coupling. The Willis group demonstrated that pyrimidine-2-sulfinate (3c) participates in coupling with aryl halides to deliver 2-arylpyrimidine products [1]. In contrast, lithium 6-methylpyrimidine-4-sulfinate, bearing the sulfinate at the 4-position, would deliver 4-aryl-6-methylpyrimidine products — a distinct and complementary regiochemical outcome. No pyrimidine-4-sulfinate was evaluated in the Willis 2017 study, and the 4-position sulfinate class remains under-explored relative to the 2-sulfinate class, creating a specific procurement rationale for accessing this under-represented regiochemical space [2].

Regioselective cross-coupling Desulfinative coupling Pyrimidine functionalization

Bench Stability Advantage of Heterocyclic Sulfinates Over the Corresponding Boronic Acids

Heterocyclic sulfinates offer a decisive stability advantage over the corresponding boronic acids, which is critical for procurement, storage, and reproducible synthetic outcomes. Cox and Lloyd-Jones quantified protodeboronation kinetics for 18 boronic acids: 2-pyridyl boronic acid undergoes rapid degradation with a half-life of approximately 25–50 seconds at pH 7 and 70 °C [1]. By contrast, heterocyclic sulfinates are described as 'stable solid reagents' and 'bench stable cross-coupling partners' that can be stored under ambient conditions for extended periods [2]. The CORDIS project explicitly states that heterocyclic sulfinates 'address many of the limitations of the corresponding boronic acids (ease of preparation and use, storage stability and reactive efficiency)' [3]. While the 4-pyrimidyl position is expected to be less prone to protodeboronation than the 2-position (half-lives for 3- and 4-pyridyl boronic acids exceed 1 week at pH 12, 70 °C), the corresponding 4-pyrimidyl boronic acids remain challenging to prepare and purify, whereas sulfinates are accessible via thiol oxidation or SMOPS chemistry from halides [2].

Reagent stability Protodeboronation Procurement shelf-life

Methyl Substituent Effect: 6-Methyl vs. Unsubstituted and 2-Methyl Pyrimidine Sulfinate Analogs

The presence and position of the methyl substituent on the pyrimidine ring modulates both steric and electronic properties relevant to cross-coupling performance. The 6-methyl group in lithium 6-methylpyrimidine-4-sulfinate occupies the position adjacent to the ring nitrogen at N1, which influences the electron density at the C4–S bond through inductive donation. In the Willis group's evaluation of pyridine sulfinate scope, a sterically demanding 2,6-dimethyl-substituted aryl electrophile underwent efficient coupling (product 2w) under the optimized P(t-Bu)₂Me catalyst system at 100 °C, demonstrating that the catalyst system tolerates ortho-substitution [1]. The closest cataloged analog, lithium 2-methylpyrimidine-4-sulfinate (CAS 2299748-34-6), places the methyl group at the 2-position (between both ring nitrogens), which exerts a different electronic influence compared to the 6-methyl substitution adjacent to a single nitrogen [2]. The 6-methyl isomer is expected to exhibit different reactivity in electrophilic quenching and may provide superior steric shielding of the C5–H position during metalation chemistry [3].

Steric effects Electronic modulation Structure-activity relationships

Lithium Counterion Advantage: Solubility and Continuous Flow Scalability

The lithium counterion offers distinct advantages over the more common sodium sulfinate salts in terms of solubility in organic reaction media and compatibility with continuous flow manufacturing. Lima et al. (2020) demonstrated that lithium sulfinate salts prepared via continuous flow methods are 'efficient reaction partners in palladium catalyzed C(sp²)–C(sp²) cross-coupling to access medicinally relevant bis-heteroaryl motifs' [1]. The continuous flow process enables multigram-scale synthesis of heteroaryl sulfinates that are 'otherwise challenging to access in classical batch mode' [1]. Lithium sulfinates generally exhibit higher solubility in polar aprotic solvents (DMF, DMSO) compared to their sodium counterparts, which can be critical for homogeneous reaction conditions in Pd-catalyzed couplings . Sigma-Aldrich currently offers sodium pyridine-2-sulfinate as a commercial reagent for Suzuki-Miyaura cross-coupling, while lithium heterocyclic sulfinate salts are predominantly available through specialty suppliers, reflecting the differentiated utility of the lithium form .

Lithium sulfinate Continuous flow synthesis Process chemistry scalability

Pd-Catalyzed Coupling Performance: Heterocyclic Sulfinate Class Yields Under Optimized Conditions

The Willis group's systematic catalyst screening established that the P(t-Bu)₂Me ligand in combination with Pd(OAc)₂ enables heterocyclic sulfinate cross-coupling at substantially reduced temperatures (100 °C vs. the previously required 150 °C) with broad functional group tolerance [1]. Under these optimized conditions, pyridine-2-sulfinates achieved isolated yields of 90% with aryl bromides and 85% with aryl chlorides on a 0.2 mmol scale, and 87% on a 1.0 mmol scale with a Br-quinoline coupling partner [1]. Pyrimidine sulfinate (3c) was specifically evaluated and provided 'aryl-coupled products in high yields,' though a specific isolated yield for 3c was not reported individually [2]. The P(t-Bu)₂Me-derived catalyst enabled the inclusion of sensitive functional groups including ketones, esters, and trifluoromethyl substituents that had failed under the original 150 °C conditions [1]. TCI notes that pyrimidine-2-sulfinates are 'tolerated by ketone, ester, trifluoromethyl, and other functional groups' and that these reagents have been 'applied to late-stage modifications in drug discovery' .

Palladium catalysis Cross-coupling yields P(t-Bu)₂Me ligand

Industrial Validation: Pfizer Adoption and Patent Literature Penetration of Heterocyclic Sulfinate Methodology

Heterocyclic sulfinate cross-coupling methodology has undergone rigorous industrial validation. Blakemore, Shavnya, and Willis (2025) report that 'the developed chemistry is routinely used in the medicinal chemistry laboratories at Pfizer, and the patent literature now contains many examples of these methods being embraced across the pharmaceutical industry' [1]. A representative large-scale example demonstrated the preparation of >28 g of a bipyridine product in 79% isolated yield from the union of a pyridine sulfinate with a chloro azaindole [1]. The methodology has been extended beyond pyridine to encompass pyrimidine, pyrazine, pyridazine, imidazole, pyrazole, and indazole cores [2]. Hundreds of pyridyl and related heterocyclic sulfinates are now commercially available from multiple vendors [1]. For a procurement decision, this industrial track record reduces the risk associated with adopting a less-common heterocyclic sulfinate: the reaction conditions, catalyst systems, and workup procedures are well-precedented and transferable across the sulfinate class.

Industrial adoption Medicinal chemistry Late-stage functionalization

Recommended Application Scenarios for Lithium 6-Methylpyrimidine-4-Sulfinate Based on Quantitative Differentiation Evidence


Synthesis of 4-Aryl-6-Methylpyrimidine Scaffolds for Kinase Inhibitor Medicinal Chemistry

Lithium 6-methylpyrimidine-4-sulfinate is the reagent of choice for constructing 4-aryl-6-methylpyrimidine cores via Pd-catalyzed desulfinative cross-coupling with (hetero)aryl halides. This scaffold is prevalent in ATP-competitive kinase inhibitors where the 4-aryl group occupies the hydrophobic back pocket. The 6-methyl group provides a defined steric and electronic profile that influences kinase selectivity. Using the Willis group's optimized P(t-Bu)₂Me/Pd(OAc)₂ catalyst system at 100 °C, this coupling is expected to proceed with functional group tolerance toward ketones, esters, and trifluoromethyl substituents, enabling late-stage diversification of advanced intermediates [1]. The corresponding 4-pyrimidyl boronic acid is not a viable alternative due to preparation difficulties and stability concerns [2].

Continuous Flow Manufacturing of 4,6-Disubstituted Pyrimidine Building Blocks at Multigram Scale

The lithium salt form of 6-methylpyrimidine-4-sulfinate is suited for continuous flow synthesis protocols. Lima et al. (2020) established that lithium heteroaryl sulfinates can be prepared and isolated on multigram scale using continuous flow technology, overcoming the instability of organolithium intermediates that plague batch-mode synthesis [3]. Process chemistry groups seeking to manufacture 4,6-disubstituted pyrimidine building blocks for preclinical or early clinical supply can leverage this methodology, which has been demonstrated to deliver 'efficient reaction partners in palladium catalyzed C(sp²)–C(sp²) cross-coupling to access medicinally relevant bis-heteroaryl motifs' [3].

Regiochemical SAR Expansion Around 4,6-Disubstituted Pyrimidine Chemical Space

For medicinal chemistry programs exploring structure-activity relationships around the pyrimidine core, lithium 6-methylpyrimidine-4-sulfinate provides access to a regiochemical space not served by the more common pyrimidine-2-sulfinate reagents. The 4-sulfinate/6-methyl combination enables systematic exploration of substitution patterns where the aryl coupling occurs at the 4-position rather than the 2-position [4]. This is particularly relevant for programs where the 2-position is occupied by an amine or other pharmacophoric element and cannot serve as the diversification point. The three closest cataloged analogs — lithium pyrimidine-2-sulfinate (2-aryl products), lithium 4-methylpyrimidine-2-sulfinate (2-aryl-4-methyl products), and lithium 2-methylpyrimidine-4-sulfinate (4-aryl-2-methyl products) — each deliver a different connectivity, confirming that generic substitution would alter the synthetic outcome .

Late-Stage Functionalization of Complex Pharmaceutical Intermediates Requiring High Functional Group Tolerance

The P(t-Bu)₂Me-derived catalyst system developed by the Willis group was specifically designed to enable heterocyclic sulfinate coupling at moderate temperatures (100 °C) with broad functional group compatibility [1]. Functional groups including ketones, esters, trifluoromethyl, and unprotected alcohols were all tolerated under these conditions, and TCI explicitly markets pyrimidine sulfinates for 'late-stage modifications in drug discovery' . This makes lithium 6-methylpyrimidine-4-sulfinate a strategic procurement choice for laboratories engaged in late-stage diversification of complex pharmaceutical intermediates where protecting group manipulation is impractical and functional group tolerance is paramount. The reagent's bench stability further supports its use in parallel synthesis and library production workflows [3].

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